N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Description
Properties
IUPAC Name |
N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(21-27(25,26)22-14-6-1-7-15-22)23-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)23/h2-5,8-11H,1,6-7,12-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWANRBIJJZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143492 | |
| Record name | 10,11-Dihydro-N-(1-piperidinylsulfonyl)-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-40-6 | |
| Record name | 10,11-Dihydro-N-(1-piperidinylsulfonyl)-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866157-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-N-(1-piperidinylsulfonyl)-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-1-ylsulfonyl-5,6-dihydrobenzobbenzazepine-11-carboxamide typically involves multiple steps, starting with the preparation of the benzazepine core This can be achieved through cyclization reactions involving appropriate precursors The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-piperidin-1-ylsulfonyl-5,6-dihydrobenzobbenzazepine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzazepine core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
N-piperidin-1-ylsulfonyl-5,6-dihydrobenzobbenzazepine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-piperidin-1-ylsulfonyl-5,6-dihydrobenzobbenzazepine-11-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
Comparison with Other Syntheses :
- Licarbazepine : Produced via hydroxylation of carbamazepine, a metabolic pathway unlikely for the sulfonamide-containing target compound .
- Halogenated Derivatives : Iodo-substituted analogs () require halogenation steps (e.g., electrophilic substitution), which are absent in the target compound’s synthesis .
Physicochemical Properties
- Melting Point : Based on analogs in (132–230°C), the target compound’s melting point is expected to fall within this range, influenced by the sulfonamide’s crystallinity .
- Stability : The sulfonamide group may confer resistance to oxidative metabolism compared to hydroxyl groups, as seen in licarbazepine’s role as a carbamazepine metabolite .
Pharmacological and Toxicological Profiles
- Mechanism of Action : While carbamazepine and licarbazepine act via sodium channel blockade, the target compound’s sulfonamide moiety could modulate affinity for these channels or alternative targets (e.g., carbonic anhydrase) .
- Metabolism : Unlike licarbazepine (a cytochrome P450-derived metabolite), the sulfonamide group may reduce hepatic degradation, extending half-life .
- Toxicity : Piperidine-containing compounds () show variable toxicity profiles; the target compound’s sulfonamide may pose renal toxicity risks, a common issue with sulfonamides .
Biological Activity
N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b] benzazepine-11-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b] benzazepine-11-carboxamide features a complex structure that includes a piperidine ring, a sulfonyl group, and a benzazepine moiety. Its molecular formula is with a molecular weight of approximately 403.48 g/mol .
Pharmacological Properties
-
Antibacterial Activity :
- Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
-
Enzyme Inhibition :
- The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Studies have demonstrated that related compounds exhibit significant inhibitory effects on AChE, suggesting that N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b] benzazepine-11-carboxamide may also possess similar properties .
- Neuroprotective Effects :
The biological activity of N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b] benzazepine-11-carboxamide can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Inhibition of Enzymes : Its sulfonamide group is known to inhibit enzymes like AChE and urease, which can lead to therapeutic effects in neurodegenerative diseases and urinary tract infections respectively .
Study on Antibacterial Activity
A study synthesized several derivatives based on the piperidine-sulfonamide framework and evaluated their antibacterial efficacy. The most active compounds demonstrated IC50 values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .
Neuroprotective Study
In another investigation, a derivative of the compound was tested in a rat model for its neuroprotective effects against induced cerebral ischemia. The results showed a marked reduction in cerebral edema and improved neurological scores compared to controls .
Data Summary
Q & A
Basic Question: What are the standard synthetic routes for N-piperidin-1-ylsulfonyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide, and how are yields optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation of the benzazepine core followed by carboxamide functionalization. A common approach is to use coupling reagents like HATU or EDCI for amide bond formation under inert conditions. Yield optimization relies on reaction parameter tuning (e.g., temperature, solvent polarity, and stoichiometry). For example, using DMF as a solvent at 60°C improves solubility of intermediates, while excess piperidine sulfonyl chloride (1.2–1.5 eq) ensures complete substitution. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
